molecular formula C26H17N3O B12460611 2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile

2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B12460611
M. Wt: 387.4 g/mol
InChI Key: JSYVLUHZOPVFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile is a complex organic compound that features an indole moiety, a furan ring, and a nitrile group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carbaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share structural similarities with the indole moiety.

    Furan Derivatives: Compounds such as 2,5-diphenylfuran and 3-cyanofuran are structurally related to the furan ring in the compound.

Uniqueness

2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile is unique due to its combination of indole, furan, and nitrile functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H17N3O

Molecular Weight

387.4 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylideneamino)-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C26H17N3O/c27-15-22-24(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)30-26(22)29-17-20-16-28-23-14-8-7-13-21(20)23/h1-14,16-17,28H

InChI Key

JSYVLUHZOPVFCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.